

Application Notes and Protocols for In-Vivo Administration of SKLB646

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Compound of Interest

Compound Name: SKLB646
Cat. No.: B15612097

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These application notes provide a comprehensive guide to the in-vivo administration of **SKLB646**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols and data are intended to facilitate the design and execution of pre-clinical experiments in various disease models.

Introduction

SKLB646 is a small molecule inhibitor targeting the tyrosine kinase activity of VEGFR-2, a key mediator of angiogenesis. By blocking VEGFR-2 signaling, **SKLB646** has demonstrated therapeutic potential in various angiogenesis-dependent diseases, including rheumatoid arthritis, acute lung injury, and cancer. This document outlines the recommended procedures for in-vivo administration of **SKLB646**, summarizes key quantitative data from pre-clinical studies, and provides a detailed visualization of the targeted signaling pathway and experimental workflow.

Data Presentation: In-Vivo Administration of SKLB646

The following table summarizes the quantitative data for the in-vivo administration of **SKLB646** in a key pre-clinical model.

Parameter	Rheumatoid Arthritis Model (Rat)
Animal Model	Collagen-Induced Arthritis (CIA) in Rats
Administration Route	Oral Gavage
Dosage	50 mg/kg
Vehicle	0.5% Carboxymethylcellulose Sodium (CMC-Na)
Frequency	Information not available in the provided search results
Duration	Information not available in the provided search results

Experimental Protocols

Protocol 1: Oral Gavage Administration of SKLB646 in a Rodent Model

This protocol details the steps for the preparation and oral administration of **SKLB646** to rodents.

Materials:

- **SKLB646** powder
- 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution
- Mortar and pestle or appropriate homogenization equipment
- Weighing scale
- Volume-adjustable pipette and tips
- Oral gavage needles (size appropriate for the animal)
- Syringes

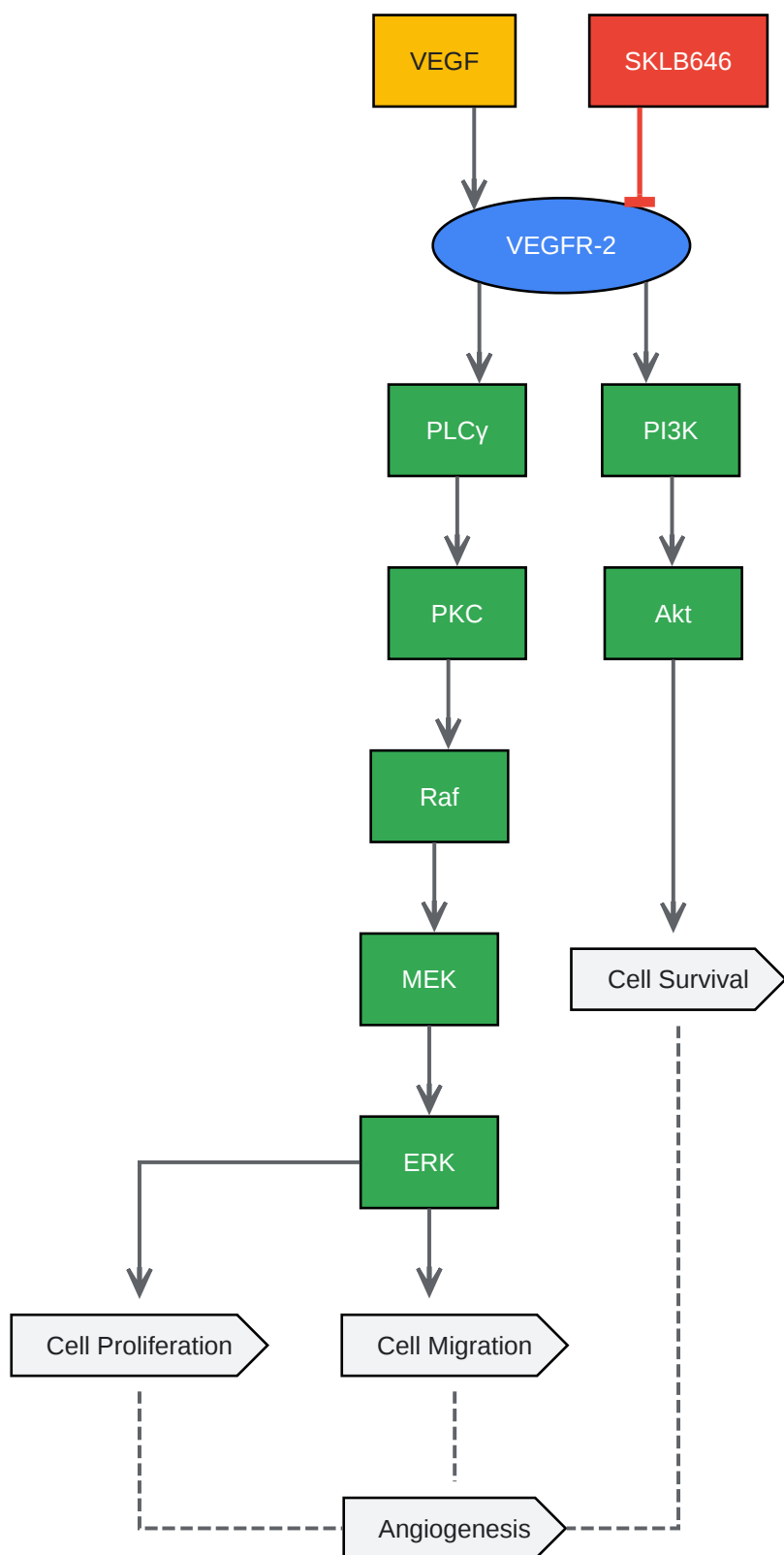
Procedure:

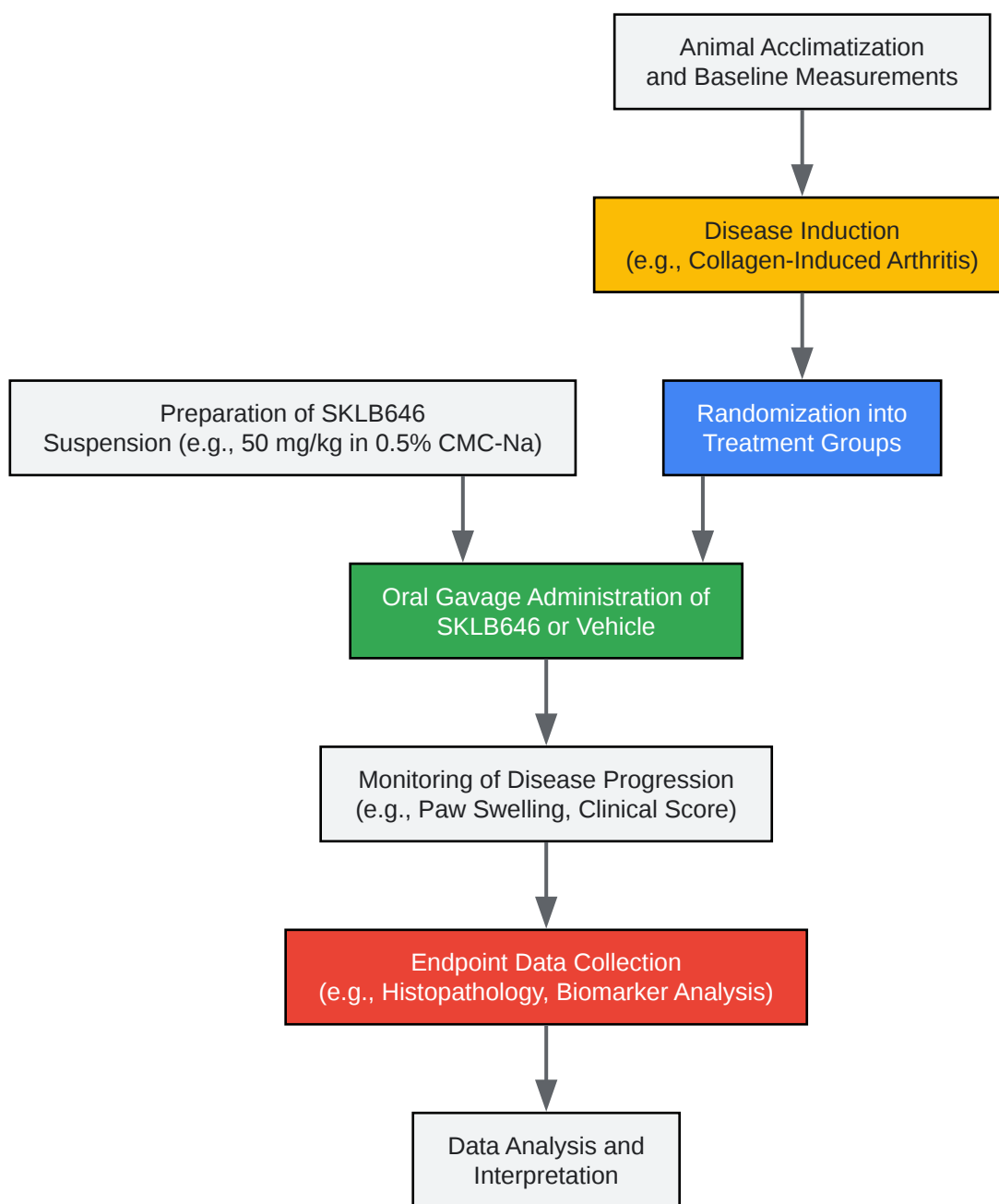
- Preparation of **SKLB646** Suspension:
 - Calculate the required amount of **SKLB646** based on the animal's body weight and the desired dosage (e.g., 50 mg/kg).
 - Weigh the calculated amount of **SKLB646** powder accurately.
 - Levigate the **SKLB646** powder with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste. This can be done using a mortar and pestle.
 - Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing to ensure a homogenous suspension. The final concentration should be such that the desired dose can be administered in a reasonable volume (typically 5-10 mL/kg for rats).
- Animal Handling and Restraint:
 - Gently handle the animal to minimize stress.
 - Properly restrain the animal to ensure its safety and the accuracy of the administration. For rats, this can be done by firmly grasping the animal behind the head and shoulders, extending the neck slightly.
- Oral Gavage Procedure:
 - Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.
 - Draw the prepared **SKLB646** suspension into the syringe.
 - Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw the needle and re-insert.
 - Slowly administer the suspension.

- Carefully withdraw the gavage needle.
- Monitor the animal for a short period after administration for any signs of distress.

Mandatory Visualizations

Signaling Pathway of VEGFR-2 Inhibition by SKLB646





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